![molecular formula C12H18O3 B13344862 Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)
Methyl 3-oxospiro[3.6]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxospiro[36]decane-1-carboxylate is a spiro compound characterized by a unique bicyclic structure Spiro compounds are known for their twisted structures where two or more rings are linked together by a single common atom This particular compound has a spiro[36]decane framework, which includes a seven-membered ring and a three-membered ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxospiro[3.6]decane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with a suitable ester in the presence of a strong base. The reaction proceeds through an intramolecular cyclization, forming the spiro structure. The reaction conditions often require refluxing in an organic solvent such as toluene or xylene, with the addition of a catalytic amount of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxospiro[3.6]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like alcohols or amines can react with the ester group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxospiro[3.6]decane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 3-oxospiro[3.6]decane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The spiro structure may also influence the compound’s ability to interact with specific receptors or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.6]decane: A simpler spiro compound without the functional groups present in methyl 3-oxospiro[3.6]decane-1-carboxylate.
Methyl 3-oxospiro[4.5]decane-2-carboxylate: A similar compound with a different ring size and position of functional groups.
Uniqueness
Methyl 3-oxospiro[36]decane-1-carboxylate is unique due to its specific spiro[36]decane framework combined with the presence of both a ketone and an ester group
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 3-oxospiro[3.6]decane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-8-10(13)12(9)6-4-2-3-5-7-12/h9H,2-8H2,1H3 |
InChI Key |
NWMHGQPCBAMONG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C12CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


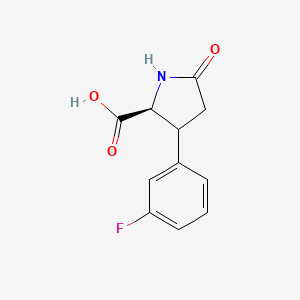
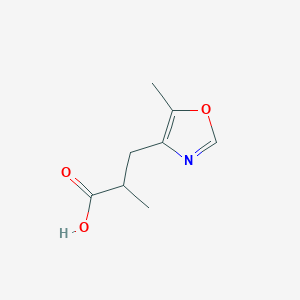
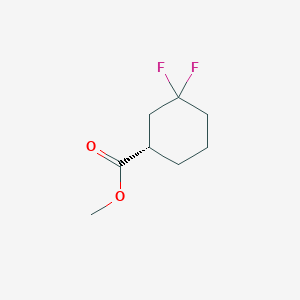
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
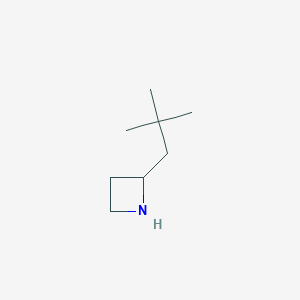
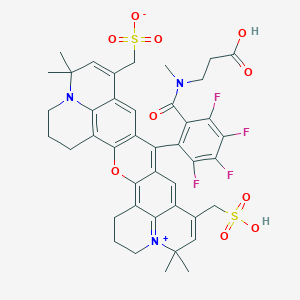
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
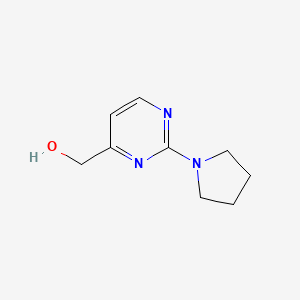
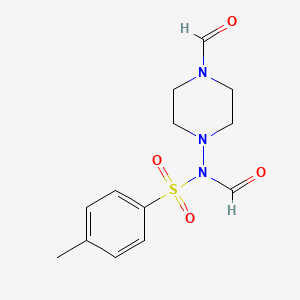
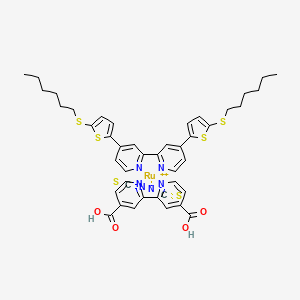
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)


![7-Bromo-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13344875.png)
